4-Fluorobenzamidoxime
Overview
Description
4-Fluorobenzamidoxime is an organic compound with the molecular formula C7H7FN2O. It is a derivative of benzamidoxime, where a fluorine atom is substituted at the para position of the benzene ring.
Mechanism of Action
Target of Action
This compound is a benzamidoxime derivative containing an amidoxime functional group
Mode of Action
It’s known that the compound contains an amidoxime functional group Amidoximes can act as ligands, binding to metal ions in biological systems, which could potentially alter the function of metalloproteins or disrupt metal ion homeostasis
Biochemical Pathways
Given its chemical structure, it may interact with pathways involving metal ions or metalloproteins due to its amidoxime functional group
Result of Action
It’s known that the compound can be used in the synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate , but the biological implications of this reaction are not clear
Biochemical Analysis
Biochemical Properties
4-Fluorobenzamidoxime plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs. The interaction between this compound and cytochrome P450 can lead to the formation of hydroxylated metabolites, which are crucial for the compound’s biological activity .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules such as protein kinases, leading to altered cellular responses. Additionally, this compound has been found to impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been observed to bind to the active sites of enzymes, either inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain proteases, preventing the breakdown of target proteins. This inhibition can lead to the accumulation of specific proteins within the cell, thereby altering cellular functions. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors, leading to the activation or repression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to its gradual breakdown. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular functions, promoting cell growth and survival. At high doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, resulting in the formation of glucuronides and sulfates, which are more water-soluble and can be easily excreted from the body. The metabolic pathways of this compound play a crucial role in determining its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding sites, leading to its preferential accumulation in certain organs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. For instance, this compound can be targeted to the mitochondria, where it can modulate mitochondrial functions and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzamidoxime can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under reflux conditions in an aqueous or alcoholic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamidoxime derivatives.
Scientific Research Applications
4-Fluorobenzamidoxime has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethoxybenzamidoxime
- 4-Fluorobenzyl isocyanate
- 3,5-Difluorobenzamidoxime
Uniqueness
4-Fluorobenzamidoxime stands out due to the presence of the fluorine atom at the para position, which significantly influences its chemical reactivity and biological activity. This substitution enhances its stability and lipophilicity, making it a more effective compound in various applications compared to its non-fluorinated counterparts .
Properties
CAS No. |
69113-32-2 |
---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
OSUPWUQRPLIJKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)F |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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